molecular formula C64H85BrN4O4 B15244014 5-Bromo-10,20-bis(2,6-dioctoxyphenyl)-porphyrin

5-Bromo-10,20-bis(2,6-dioctoxyphenyl)-porphyrin

Katalognummer: B15244014
Molekulargewicht: 1054.3 g/mol
InChI-Schlüssel: KANDLHZUOUICOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-10,20-bis(2,6-dioctoxyphenyl)-porphyrin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll. These compounds are characterized by their large, conjugated ring systems and are known for their ability to coordinate metal ions, making them useful in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-10,20-bis(2,6-dioctoxyphenyl)-porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: Porphyrins can undergo oxidation reactions, often leading to the formation of porphyrin dications.

    Reduction: Reduction reactions can convert porphyrins to their corresponding chlorins or bacteriochlorins.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the porphyrin ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., bromine), alkylating agents, and metal catalysts.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield porphyrin dications, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

Porphyrins are used as catalysts in various chemical reactions, including oxidation and reduction processes.

Biology

In biological research, porphyrins are studied for their role in natural processes, such as oxygen transport and photosynthesis.

Medicine

Porphyrins and their derivatives are investigated for their potential use in photodynamic therapy for cancer treatment.

Industry

Porphyrins are used in the development of sensors, dyes, and photovoltaic materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-10,20-bis(2,6-dioctoxyphenyl)-porphyrin involves its ability to coordinate metal ions and participate in redox reactions. The compound’s large conjugated system allows it to absorb light and transfer energy, making it useful in photodynamic therapy and other applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetraphenylporphyrin: A widely studied porphyrin with four phenyl groups.

    Heme: A naturally occurring porphyrin involved in oxygen transport in blood.

    Chlorophyll: A porphyrin derivative involved in photosynthesis.

Uniqueness

5-Bromo-10,20-bis(2,6-dioctoxyphenyl)-porphyrin is unique due to its specific substituents, which can influence its chemical reactivity and physical properties, making it suitable for specialized applications.

Eigenschaften

Molekularformel

C64H85BrN4O4

Molekulargewicht

1054.3 g/mol

IUPAC-Name

10-bromo-5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin

InChI

InChI=1S/C64H85BrN4O4/c1-5-9-13-17-21-25-43-70-56-31-29-32-57(71-44-26-22-18-14-10-6-2)62(56)60-50-37-35-48(66-50)47-49-36-38-51(67-49)61(53-40-42-55(69-53)64(65)54-41-39-52(60)68-54)63-58(72-45-27-23-19-15-11-7-3)33-30-34-59(63)73-46-28-24-20-16-12-8-4/h29-42,47,66,69H,5-28,43-46H2,1-4H3

InChI-Schlüssel

KANDLHZUOUICOE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCC)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)Br)C7=C(C=CC=C7OCCCCCCCC)OCCCCCCCC)C=C4)N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.